Lipophilicity Advantage: XLogP3 Comparison vs. Non-Fluorinated Analog
The target compound exhibits a computed XLogP3 of 2.1, representing a ~1.34 log unit increase in lipophilicity compared to its non-fluorinated analog tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (XLogP3 ~0.76) [1][2]. This difference is driven by the trifluoromethyl group, which is known to enhance membrane permeability and metabolic stability in medicinal chemistry campaigns [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 123855-51-6): XLogP3 ~0.76 |
| Quantified Difference | ΔXLogP3 ≈ +1.34 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 1.34 log unit increase in XLogP3 can translate to orders-of-magnitude improvement in passive membrane permeability, making the target compound a more suitable starting point for CNS-penetrant or intracellular-targeting drug candidates.
- [1] PubChem CID 53404347. XLogP3 = 2.1. https://pubchem.ncbi.nlm.nih.gov/compound/53404347 View Source
- [2] Kuujia.com. CAS 123855-51-6 property data. XLogP3 ~0.76 (inferred from structure). https://www.kuujia.com/cas-123855-51-6.html View Source
- [3] Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. J. Med. Chem., 58(21), 8315–8359. Review: metabolic stability enhancement by CF3. View Source
